molecular formula C20H21FN2O B2396516 N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-2-(4-fluorophenyl)acetamide CAS No. 1396577-96-0

N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-2-(4-fluorophenyl)acetamide

Cat. No.: B2396516
CAS No.: 1396577-96-0
M. Wt: 324.399
InChI Key: WKDZRUMNDUVHSH-UHFFFAOYSA-N
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Description

N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-2-(4-fluorophenyl)acetamide is a synthetic organic compound with potential applications in various fields, including chemistry, biology, medicine, and industry. This compound features a complex structure with a benzyl group, a methylamino group, a but-2-yn-1-yl chain, and a 4-fluorophenylacetamide moiety. Its unique structure allows it to participate in various chemical reactions and exhibit specific biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-2-(4-fluorophenyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the but-2-yn-1-yl intermediate: This step involves the reaction of an alkyne with a suitable halide under basic conditions to form the but-2-yn-1-yl intermediate.

    Introduction of the benzyl(methyl)amino group: The intermediate is then reacted with benzylamine and methyl iodide in the presence of a base to introduce the benzyl(methyl)amino group.

    Coupling with 4-fluorophenylacetic acid: The final step involves coupling the intermediate with 4-fluorophenylacetic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine) to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-2-(4-fluorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-2-(4-fluorophenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-2-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit specific enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-2-(4-chlorophenyl)acetamide: Similar structure with a chlorine atom instead of a fluorine atom.

    N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-2-(4-bromophenyl)acetamide: Similar structure with a bromine atom instead of a fluorine atom.

Uniqueness

N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-2-(4-fluorophenyl)acetamide is unique due to the presence of the fluorine atom, which can influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with specific molecular targets.

Properties

IUPAC Name

N-[4-[benzyl(methyl)amino]but-2-ynyl]-2-(4-fluorophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN2O/c1-23(16-18-7-3-2-4-8-18)14-6-5-13-22-20(24)15-17-9-11-19(21)12-10-17/h2-4,7-12H,13-16H2,1H3,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKDZRUMNDUVHSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC#CCNC(=O)CC1=CC=C(C=C1)F)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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